molecular formula C14H11ClN2O4 B5784477 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

Cat. No. B5784477
M. Wt: 306.70 g/mol
InChI Key: WGXYJPYVIWGHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'GMX1778' or 'STF-62247' and is a potent inhibitor of NAD+ synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide involves the inhibition of NAD+ synthesis. NAD+ is an essential cofactor that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAD+ synthesis, this compound disrupts these cellular processes, leading to the inhibition of cancer cell growth and the modulation of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and modulate glucose and lipid metabolism. This compound has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide in lab experiments is its potency and selectivity. It has been found to have a high affinity for its target enzyme, making it an effective inhibitor. However, one of the main limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, making it difficult to use in vivo.

Future Directions

There are several future directions for the use of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide in scientific research. One of the main directions is the development of more potent and selective inhibitors of NAD+ synthesis. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies is also an area of future research.
Conclusion:
In conclusion, 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its inhibition of NAD+ synthesis has made it an effective inhibitor of cancer cell growth and a potential treatment for metabolic disorders. While it has several advantages, such as its potency and selectivity, it also has limitations, such as its toxicity. Future research should focus on developing more potent and selective inhibitors and investigating the potential applications of this compound in the treatment of other diseases.

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting the NAD+ biosynthesis pathway. This compound has also been studied for its potential applications in the treatment of metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-3-10(4-6-11)16-14(18)12-7-2-9(15)8-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYJPYVIWGHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloro-2-nitro-benzoic acid (6.0 g, 30 mmol) and p-anisidine (4.0 g, 33 mmol) using the procedure of step 1 of the Example 1 to provide the title compound (8.5 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
90%

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